o-(3,5-Dimethylbenzyl)hydroxylamine hydrochloride

Description

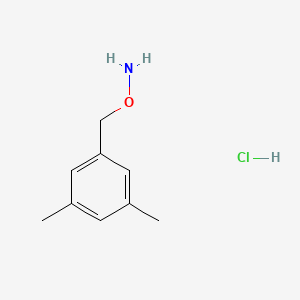

o-(3,5-Dimethylbenzyl)hydroxylamine hydrochloride (CAS: 1262052-41-4) is a hydroxylamine derivative featuring a 3,5-dimethyl-substituted benzyl group. It is commonly utilized in organic synthesis, particularly in the formation of oxime derivatives, which are critical intermediates in pharmaceuticals and agrochemicals. The compound is synthesized via nucleophilic substitution reactions, where hydroxylamine hydrochloride reacts with a benzyl halide precursor under mild conditions (e.g., methanol at 22–25°C) .

Properties

Molecular Formula |

C9H14ClNO |

|---|---|

Molecular Weight |

187.66 g/mol |

IUPAC Name |

O-[(3,5-dimethylphenyl)methyl]hydroxylamine;hydrochloride |

InChI |

InChI=1S/C9H13NO.ClH/c1-7-3-8(2)5-9(4-7)6-11-10;/h3-5H,6,10H2,1-2H3;1H |

InChI Key |

QMDOJLTWDMPNPQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC(=C1)CON)C.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of o-(3,5-Dimethylbenzyl)hydroxylamine hydrochloride can be achieved through several methods. One common method involves the reaction of 3,5-dimethylbenzyl chloride with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like ethanol or methanol at a controlled temperature to ensure the formation of the desired product .

Industrial Production Methods: For industrial production, the process may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of catalysts and optimized reaction parameters, such as temperature and pressure, can further enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Condensation with Carbonyl Compounds

The hydroxylamine group reacts with aldehydes or ketones to form oximes, a reaction facilitated by its nucleophilic amine moiety.

Reaction Conditions :

-

Solvent: Ethanol or methanol under reflux

-

Catalyst: Aqueous acetic acid or sodium acetate

-

Temperature: 60–80°C

Example Reaction :

This reaction is analogous to oxime formation from benzaldehyde derivatives .

Nucleophilic Substitution Reactions

The compound undergoes substitution with electrophiles such as alkyl halides or acyl chlorides.

Reagents and Conditions:

| Electrophile | Solvent | Base | Temperature | Product |

|---|---|---|---|---|

| Methyl iodide | THF | Triethylamine | 0–25°C | N-Methylated hydroxylamine |

| Acetyl chloride | Dichloromethane | Pyridine | 25°C | N-Acetylated hydroxylamine |

Mechanism :

-

Deprotonation of the hydroxylamine group by a base.

-

Nucleophilic attack on the electrophilic center (e.g., alkyl halide).

Oxidation to Nitroso Derivatives

Controlled oxidation converts the hydroxylamine group into a nitroso moiety.

Oxidizing Agents :

-

Hydrogen Peroxide (H₂O₂) : Mild conditions, yields nitroso compounds.

-

Potassium Permanganate (KMnO₄) : Stronger oxidant, requires acidic or neutral media.

Example Reaction :

Key Observations :

-

Excess oxidant may lead to over-oxidation to nitro derivatives.

-

Reaction progress is monitored via TLC or IR spectroscopy.

Acid-Catalyzed Hydrolysis

Under acidic conditions, the hydroxylamine group hydrolyzes to form ketones or aldehydes.

Conditions :

-

20% HCl or H₂SO₄

-

Temperature: 50–100°C

-

Time: 1–4 hours

Mechanism :

-

Protonation of the hydroxylamine oxygen.

-

Cleavage of the N–O bond.

Radical Reactions

The compound participates in radical-mediated transformations, such as hydrogen atom transfer (HAT) processes.

Example :

-

Reaction with phthalimide-N-oxyl (PINO) radicals abstracts hydrogen from benzylic positions, generating organic radicals that react with chlorine dioxide to form ketones .

Key Insight :

Comparative Reactivity

The steric and electronic effects of the 3,5-dimethylbenzyl group distinguish this compound from simpler hydroxylamines:

| Feature | o-(3,5-Dimethylbenzyl) Derivative | o-Benzylhydroxylamine |

|---|---|---|

| Steric Hindrance | High (due to methyl groups) | Moderate |

| Electron Density | Electron-donating methyl groups | Neutral |

| Solubility | Lower in polar solvents | Higher in polar solvents |

Scientific Research Applications

Chemistry: o-(3,5-Dimethylbenzyl)hydroxylamine hydrochloride is used as a reagent in organic synthesis, particularly in the preparation of oximes and hydrazones. It serves as a building block for various chemical transformations .

Biology and Medicine: In biological research, this compound is used to study enzyme mechanisms and as a probe for investigating biochemical pathways.

Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals and agrochemicals .

Mechanism of Action

The mechanism of action of o-(3,5-Dimethylbenzyl)hydroxylamine hydrochloride involves its ability to act as a nucleophile. The hydroxylamine group can donate electrons to electrophilic centers, facilitating various chemical reactions. In biological systems, it can interact with enzymes and other proteins, potentially inhibiting their activity or altering their function .

Comparison with Similar Compounds

Key Observations :

- Substituent Effects : The 3,5-dimethyl group in the target compound likely increases hydrophobicity compared to methoxy or pentafluoro analogs, affecting solubility and reactivity. Dimethoxy derivatives (e.g., 4d) exhibit higher polarity due to electron-donating methoxy groups, which may enhance solubility in polar solvents .

- Synthetic Efficiency: Yields for dimethoxy and methoxy analogs exceed 85%, suggesting efficient synthetic routes under mild conditions (methanol, room temperature). The target compound’s synthesis likely follows similar protocols but with a dimethylbenzyl halide precursor .

Research Findings and Implications

Structure-Activity Relationships (SAR)

- Hydrophobic Interactions : The 3,5-dimethyl group’s bulkiness and hydrophobicity may enhance membrane permeability compared to smaller substituents (e.g., methoxy) .

- Binding Affinity : In docking studies, dimethylbenzyl-containing compounds (e.g., AmBBU analogs) show retained affinity for targets like HIV-1 reverse transcriptase despite lacking hydrogen-bonding groups, suggesting steric and π-π interactions dominate .

Biological Activity

o-(3,5-Dimethylbenzyl)hydroxylamine hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

- Chemical Formula : C10H14ClN

- Molecular Weight : 189.68 g/mol

- IUPAC Name : this compound

Synthesis

The synthesis of this compound generally involves the reduction of corresponding ketoximes or aryl aldehydes using hydroxylamine derivatives. Various methods have been reported in literature with yields often exceeding 90% under optimized conditions .

The biological activity of this compound can be attributed to its ability to interact with various biochemical pathways. It acts primarily as a hydroxylamine derivative, which is known to exhibit:

- Antioxidant Activity : By scavenging free radicals and reducing oxidative stress.

- Enzyme Inhibition : Particularly in inhibiting certain kinases involved in cancer progression.

- Neuroprotective Effects : Potentially through modulation of neurotransmitter levels.

Anticancer Activity

Recent studies have highlighted the anticancer potential of hydroxylamine derivatives. For instance, a study demonstrated that similar compounds exhibited significant inhibitory effects on epidermal growth factor receptor (EGFR) mutants associated with non-small cell lung cancer (NSCLC). The IC50 values for these compounds were in the low nanomolar range, indicating potent activity .

| Compound | Target | IC50 (nM) | Reference |

|---|---|---|---|

| o-(3,5-Dimethylbenzyl)hydroxylamine | EGFR L858R | 7.2 | |

| Hydroxylamine Analog | EGFR T790M | 12.5 |

Neuroprotective Effects

In neuropharmacological studies, compounds similar to o-(3,5-Dimethylbenzyl)hydroxylamine have shown promise in protecting neuronal cells from apoptosis induced by oxidative stress. This was evidenced by reduced markers of cell death and improved viability in neuronal cultures exposed to neurotoxic agents .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural features:

- Substituents on the aromatic ring : The presence of methyl groups at positions 3 and 5 enhances lipophilicity and may improve blood-brain barrier penetration.

- Hydroxylamine Functional Group : Essential for biological activity as it participates in redox reactions.

Toxicology and Safety Profile

Toxicological assessments indicate that hydroxylamines can exhibit low toxicity profiles at therapeutic doses. Studies involving various animal models showed no significant adverse effects at doses up to 2000 mg/kg . However, long-term studies are necessary to fully elucidate the safety profile.

Q & A

Q. What are the recommended synthetic routes for o-(3,5-Dimethylbenzyl)hydroxylamine hydrochloride, and how can reaction yields be optimized?

Answer: A common approach involves nucleophilic substitution between 3,5-dimethylbenzyl chloride and hydroxylamine under controlled basic conditions. To optimize yields:

- Use anhydrous solvents (e.g., ethanol or THF) to minimize hydrolysis of intermediates.

- Maintain a temperature of 60–70°C to balance reactivity and side-product formation .

- Monitor reaction progress via UPLC or TLC to identify incomplete conversions .

- Purify via recrystallization from ethanol/water mixtures to remove unreacted starting materials .

Q. What analytical techniques are most reliable for characterizing this compound?

Answer:

- NMR Spectroscopy: Use - and -NMR to confirm substitution patterns (e.g., aromatic protons at δ 6.8–7.2 ppm and methyl groups at δ 2.3–2.5 ppm) .

- Mass Spectrometry (HRMS): Validate molecular ion peaks ([M+H]) and isotopic patterns .

- Elemental Analysis: Confirm chloride content via combustion analysis (±0.3% tolerance) .

Q. How should this compound be stored to ensure stability?

Answer:

- Store under inert gas (N/Ar) at −20°C to prevent oxidation of the hydroxylamine moiety .

- Use amber glass vials to avoid photodegradation, as hydroxylamine derivatives are light-sensitive .

- Regularly test purity via HPLC to detect decomposition (e.g., formation of nitroxides or benzaldehyde derivatives) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction yields for this compound synthesis?

Answer: Discrepancies often arise from:

- Reagent Purity: Impurities in 3,5-dimethylbenzyl chloride (e.g., residual HCl) can inhibit nucleophilic substitution. Pre-purify via distillation .

- Solvent Effects: Polar aprotic solvents (e.g., DMF) may accelerate side reactions; compare yields across solvent systems .

- Workup Methods: Incomplete removal of byproducts (e.g., NaCl) during filtration can inflate yield calculations. Use gravimetric analysis post-recrystallization .

Q. What mechanistic insights can be gained from studying the reactivity of this compound in oxime formation?

Answer:

- Kinetic Studies: Track reaction rates with carbonyl compounds (e.g., aldehydes) under varying pH (4–7) to identify optimal protonation states for nucleophilic attack .

- Isotopic Labeling: Use -labeled hydroxylamine to trace nitrogen incorporation into oxime products via -NMR .

- Computational Modeling: Apply DFT calculations to map transition states and predict regioselectivity in complex carbonyl systems .

Q. What strategies mitigate byproduct formation during the use of this compound in heterocyclic synthesis?

Answer:

- Temperature Control: Lower reaction temperatures (e.g., 0–25°C) reduce dimerization of reactive intermediates like nitrenes .

- Additives: Include radical scavengers (e.g., BHT) to suppress radical-mediated side reactions in polymerization processes .

- In Situ Derivatization: Trap intermediates with electrophiles (e.g., acetic anhydride) to stabilize reactive species and redirect reaction pathways .

Q. How can researchers validate the antimicrobial activity of derivatives synthesized from this compound?

Answer:

- MIC Assays: Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution (CLSI guidelines) .

- Time-Kill Studies: Compare bactericidal kinetics of isoxazoline derivatives to established antibiotics (e.g., ciprofloxacin) .

- SAR Analysis: Modify the benzyl substituents (e.g., halogenation) to correlate structural features with potency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.